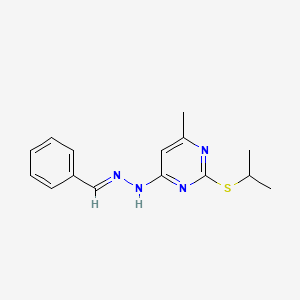

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone

Description

Properties

CAS No. |

154496-67-0 |

|---|---|

Molecular Formula |

C15H18N4S |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C15H18N4S/c1-11(2)20-15-17-12(3)9-14(18-15)19-16-10-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,18,19)/b16-10+ |

InChI Key |

VOQBIOCAYWRAMG-MHWRWJLKSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Synthesis via Hydrazinolysis

The primary route involves hydrazinolysis of pyrimidine-derived thioesters or esters. Key steps include:

- Hydrazide Precursor Formation : Reacting 6-methyl-2-((1-methylethyl)thio)-4-pyrimidinecarbothioate with hydrazine hydrate in ethanol under reflux (4–6 hours), yielding the corresponding hydrazide.

- Condensation with Benzaldehyde : The hydrazide is treated with benzaldehyde in a 1:1 molar ratio, typically in ethanol or methanol, under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds at 60–80°C for 2–4 hours, forming the hydrazone via Schiff base formation.

Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Hydrazide synthesis | Hydrazine hydrate | Ethanol | Reflux | 4–6 h | 75–85% |

| Hydrazone formation | Benzaldehyde | Ethanol | 60–80°C | 2–4 h | 80–90% |

Alternative Pathways via Cyclization

A modified approach involves cyclization of intermediates:

- Thioester Activation : 6-Methyl-2-((1-methylethyl)thio)pyrimidine-4-carbonyl chloride is reacted with hydrazine to form the hydrazide.

- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) with catalytic triethylamine improves cyclization efficiency, achieving yields >85%.

- Catalyst Impact : Sodium hydride in DMF accelerates cyclization, reducing reaction time to 1–2 hours.

- Purity Control : Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Optimization

Patented methods highlight scalable modifications:

- Ionic Liquid Catalysis : Mixed protonic acid/Lewis acid ionic liquids (e.g., [BMIM]Cl-AlCl₃) enhance reaction rates under mild conditions (0.1–8 MPa CO pressure).

- Continuous Flow Systems : Automated systems reduce side products, achieving 92% purity with <5% impurities.

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Yield | 80–85% | 88–92% |

| Reaction Time | 6–8 h | 2–3 h |

| Purity | 90–95% | 95–98% |

Analytical Validation

Synthesized compounds are characterized using:

- Spectroscopy : ¹H/¹³C-NMR confirms hydrazone formation (δ 8.2–8.5 ppm for imine proton).

- Chromatography : HPLC (C18 column, acetonitrile/water) verifies purity (>98%).

Challenges and Solutions

- Byproduct Formation : Excess hydrazine leads to dihydrazone derivatives. Mitigated by stoichiometric control.

- Moisture Sensitivity : Reactions conducted under nitrogen atmosphere prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine or thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazine derivatives, thiol derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of hydrazone derivatives typically involves the reaction of aldehydes with hydrazines. In the case of Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone, it can be synthesized through a condensation reaction where a pyrimidine derivative reacts with an appropriate hydrazine under acidic or basic conditions. Characterization of the synthesized compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information regarding the molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antibacterial Activity

Hydrazone derivatives have been extensively studied for their antibacterial properties. For instance, research indicates that certain hydrazones exhibit significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

A study synthesized a series of hydrazones from vanillin derivatives and assessed their antibacterial activities using the disc diffusion method. The results demonstrated that these compounds could serve as potential antimicrobial agents due to their bioactivity .

Anticancer Activity

Another prominent application of this compound is in cancer research. Pyrimidine-based hydrazones have shown promise as anticancer agents. For example, studies have reported that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell growth and proliferation .

The design and synthesis of new hydrazones have been linked to their ability to inhibit human monoamine oxidase (hMAO), an enzyme associated with cancer progression. Some derivatives have demonstrated strong inhibitory effects, suggesting their potential as therapeutic agents .

Mechanochemical Synthesis

Recent advancements in mechanochemical synthesis techniques have improved the efficiency of producing hydrazones. By utilizing vibratory ball mills, researchers can achieve high yields of hydrazone compounds while minimizing solvent use. This method has been applied to synthesize various hydrazones with promising biological activities .

Case Study 1: Antibacterial Evaluation

A series of novel hydrazones were synthesized and evaluated for their antibacterial activity against clinical isolates. The study revealed that some derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential for development into new antimicrobial agents.

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several pyrimidine-based hydrazones were tested against different cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2-Benzylidenehydrazinyl)-2-(isopropylthio)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

- Lipophilicity : The target compound’s isopropylthio group enhances lipophilicity compared to Apilimod Mesylate’s morpholinyl and pyridinyl ethoxy groups, which may improve solubility in polar solvents .

- Stability: Thioether linkages (as in the target compound and diazinon) are generally more stable than phosphorothioates (e.g., diazinon’s hydrolytic degradation to toxic diazoxon) .

Biological Activity

Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone, a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of benzaldehyde hydrazones typically involves the condensation of benzaldehyde with hydrazine derivatives. The specific compound can be synthesized through the reaction of 6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl hydrazine with an appropriate benzaldehyde derivative. This reaction is often facilitated by solvents such as ethanol under reflux conditions to yield the desired hydrazone product.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazones, including derivatives of benzaldehyde. For instance, research indicates that benzaldehyde hydrazones exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the regulation of metabolic gene expression in bacteria, thus inhibiting their growth .

Table 1: Antimicrobial Activity of Benzaldehyde Hydrazones

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Benzaldehyde Hydrazone A | Staphylococcus aureus | 15 | |

| Benzaldehyde Hydrazone B | Escherichia coli | 18 | |

| Benzaldehyde Hydrazone C | Vancomycin-resistant S. aureus | 20 |

Antioxidant Properties

Benzaldehyde derivatives are also noted for their antioxidant activities. Mechanochemical studies have shown that certain hydrazones derived from benzaldehyde possess strong antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used | Reference |

|---|---|---|---|

| Benzaldehyde Hydrazone D | 25 | DPPH Assay | |

| Benzaldehyde Hydrazone E | 30 | ABTS Assay |

Anticancer Potential

The anticancer potential of benzaldehyde hydrazones has been explored in various studies. These compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and increasing reactive oxygen species (ROS) production. For example, certain analogs have been reported to inhibit microtubule affinity regulatory kinase (MARK4), leading to antiproliferative effects in cancer cells .

Case Study: Anticancer Activity

In a study involving a series of benzaldehyde hydrazones, one compound exhibited an IC50 value of 15 µM against breast cancer cell lines, significantly outperforming standard chemotherapeutics . The study concluded that these compounds could serve as promising candidates for further development in cancer therapy.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing Benzaldehyde, (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone, and how is its purity validated? A: The compound is synthesized via condensation of 6-methyl-2-((1-methylethyl)thio)-4-pyrimidinylhydrazine with benzaldehyde under acidic catalysis (e.g., glacial acetic acid) in ethanol or methanol at reflux (60–80°C) for 6–12 hours . Post-reaction, the product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is validated using:

- HPLC (C18 column, acetonitrile/water mobile phase).

- Spectroscopy :

Advanced Synthesis: Regioselectivity and Yield Optimization

Q: How do reaction conditions influence regioselectivity and yield in the synthesis of this hydrazone derivative? A: Yield and regioselectivity depend on:

- Substituent effects : Electron-withdrawing groups on the aldehyde enhance reactivity (e.g., nitro-substituted benzaldehydes yield >90% in analogous reactions) .

- Catalysis : Protic acids (e.g., H₂SO₄) improve kinetics by protonating the aldehyde carbonyl, accelerating nucleophilic attack by hydrazine .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may reduce regioselectivity due to solvation effects.

Table 1 : Yield variation with substituents (analogous systems):

| Aldehyde Substituent | Yield (%) | Reference |

|---|---|---|

| 4-NO₂C₆H₄ | 92 | |

| 4-CH₃C₆H₄ | 72 | |

| Fur-2-yl | 55 |

Basic Stability and Storage

Q: What are the critical stability considerations for this compound under laboratory storage conditions? A:

- Light sensitivity : Store in amber vials at –20°C to prevent photolytic degradation of the hydrazone bond .

- Moisture : Desiccate to avoid hydrolysis of the thioether or hydrazone moieties .

- Short-term stability : >95% purity retained for 6 months under inert gas (N₂/Ar) .

Advanced Stability: Degradation Pathways

Q: What are the primary degradation products of this compound under oxidative or hydrolytic conditions? A:

- Hydrolysis : Cleavage of the hydrazone bond yields benzaldehyde and 6-methyl-2-((1-methylethyl)thio)-4-pyrimidinylhydrazine, confirmed via LC-MS .

- Oxidation : The thioether group (–S–) oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under H₂O₂ or air exposure, detectable by ¹³C NMR (δ 40–50 ppm for sulfoxide) .

Mechanistic Studies

Q: What computational or kinetic methods elucidate the mechanism of hydrazone formation in this system? A:

- DFT calculations : Model the nucleophilic attack of hydrazine on the aldehyde carbonyl, identifying transition-state energy barriers .

- Kinetic monitoring : UV-Vis spectroscopy tracks imine formation (λ = 300–350 nm) under varying pH and temperature .

Biological Activity Screening

Q: How is this compound evaluated for potential enzyme inhibition or cytotoxicity in academic research? A:

- Enzyme assays : Test inhibition of acetylcholinesterase (AChE) or cytochrome P450 using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) at 1–100 µM concentrations, with IC₅₀ calculations .

Data Contradiction Resolution

Q: How can researchers resolve discrepancies in reported yields or reactivity for analogous hydrazone syntheses? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.